Cas no 63392-86-9 (Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester)
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester Chemical and Physical Properties
Names and Identifiers
-
- Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester
- (2,5-dioxopyrrolidin-1-yl) 6-(prop-2-enoylamino)hexanoate
- 6-((ACRYLOYL)AMINO)HEXANOIC ACID SUCCINIMIDYL ESTER
- ACRYLOYL-X, SE
- N 6
- N-Hydroxysuccinimidyl 6-acrylamidohexanoate
- BS-48736
- E75748
- 63392-86-9
- MFCD03427755
- Acryloyl-X SE
- N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide
- 6-[(acryloyl)amino]hexanoic acid, succinimidyl ester
- CS-0163155
- SCHEMBL4335257
- Hexanoic acid,6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester
- AQKLDBRFLGEHCJ-UHFFFAOYSA-N
- FT-0620790
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
- DTXSID10376324
- 2,5-Dioxopyrrolidin-1-yl6-acrylamidohexanoate
- 2,5-DIOXOPYRROLIDIN-1-YL 6-(PROP-2-ENAMIDO)HEXANOATE
- A3450
-
- MDL: MFCD03427755
- Inchi: 1S/C13H18N2O5/c1-2-10(16)14-9-5-3-4-6-13(19)20-15-11(17)7-8-12(15)18/h2H,1,3-9H2,(H,14,16)
- InChI Key: AQKLDBRFLGEHCJ-UHFFFAOYSA-N
- SMILES: O(C(CCCCCNC(C=C)=O)=O)N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 282.12200
- Monoisotopic Mass: 282.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 92.8Ų
Experimental Properties
- Density: 1.23
- Refractive Index: 1.522
- PSA: 92.78000
- LogP: 0.78500
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM523236-100mg |
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate |
63392-86-9 | 97% | 100mg |
$123 | 2023-01-01 | |
| Chemenu | CM523236-250mg |
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate |
63392-86-9 | 97% | 250mg |
$192 | 2023-01-01 | |
| Chemenu | CM523236-1g |
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate |
63392-86-9 | 97% | 1g |
$464 | 2023-01-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM182-200mg |
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester |
63392-86-9 | 97% | 200mg |
1272.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM182-50mg |
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester |
63392-86-9 | 97% | 50mg |
508.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49705-100mg |
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate |
63392-86-9 | 97% | 100mg |
¥187.0 | 2024-07-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3450-25MG |
Acryloyl-X SE |
63392-86-9 | >95.0%(HPLC) | 25mg |
¥1040.00 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233795-100mg |
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate |
63392-86-9 | 97% | 100mg |
¥292.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233795-250mg |
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate |
63392-86-9 | 97% | 250mg |
¥524.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233795-1g |
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate |
63392-86-9 | 97% | 1g |
¥2335.00 | 2024-05-06 |
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester Suppliers
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-,2,5-dioxo-1-pyrrolidinyl ester
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester (CAS No. 63392-86-9): An Overview
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester (CAS No. 63392-86-9) is a versatile compound with significant applications in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include a hexanoic acid backbone, an amide linkage, and a pyrrolidinyl ester moiety. These structural elements contribute to its chemical stability and reactivity, making it an important intermediate in the synthesis of various bioactive molecules.
The structure of Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester is particularly noteworthy. The hexanoic acid backbone provides a flexible hydrocarbon chain that can participate in various chemical reactions. The amide linkage introduces a polar functional group that enhances the compound's solubility and reactivity. The pyrrolidinyl ester moiety adds further complexity and functionality, making the compound suitable for a wide range of applications in medicinal chemistry.
In recent years, Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester has gained attention in the field of pharmaceutical research due to its potential as a building block for the synthesis of bioactive compounds. One of the key areas of interest is its use in the development of anti-inflammatory agents. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as arthritis and asthma.
Another important application of Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester is in the field of cancer research. Researchers have explored its potential as a precursor for the synthesis of anticancer drugs. The unique structural features of this compound allow it to be modified to target specific cancer cells while minimizing toxicity to healthy cells. Preliminary studies have shown promising results in vitro and in animal models, suggesting that this compound could play a significant role in the development of novel anticancer therapies.
The synthesis of Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester involves several well-established chemical reactions. The first step typically involves the formation of the hexanoic acid backbone through a series of condensation and reduction reactions. The amide linkage is then introduced via an amide coupling reaction using a suitable coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide). Finally, the pyrrolidinyl ester moiety is added through an esterification reaction with pyrrolidine or a protected form thereof.
The chemical properties of Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester are also noteworthy. It is a white crystalline solid with a melting point ranging from 80°C to 85°C. The compound is moderately soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. Its stability under various conditions has been extensively studied, and it has been found to be stable under normal laboratory conditions but may degrade when exposed to strong acids or bases.
In terms of safety, Hexanoic acid, 6-[(1-oxo-2-propen-1-y l)amino]-, 2 ,5-diox o -1-py rroli din yl e ste r is generally considered safe when handled properly. However, like many organic compounds, it should be stored in a cool, dry place away from direct sunlight and incompatible materials. Proper personal protective equipment (PPE) such as gloves and safety goggles should be used when handling this compound to prevent skin contact and inhalation.
The environmental impact of Hexanoic acid, 6 -[ (1 -ox o -2 -prope n -1 -y l)a min o ]-, 2 ,5-di ox o -1 -pyrro lid i n yl e s t e r has also been evaluated. Studies have shown that it has low toxicity to aquatic organisms and does not bioaccumulate in the environment. However, it is important to dispose of any waste containing this compound according to local regulations to minimize environmental impact.
Recent advancements in analytical techniques have enabled researchers to better understand the behavior and properties of Hexanoic acid, 6 -[ (1 -ox o -2 -prope n -1 -y l)a min o ]-, 2 ,5-di ox o -1 -pyrro lid i n yl e s t e r at the molecular level. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its structure and reactivity. These techniques have also facilitated the development of more efficient synthetic routes and improved methods for characterizing this compound.
In conclusion, Hexanoic acid, 6 -[ (1 -ox o -2 -prope n -1 -y l)a min o ]-, 2 ,5-di ox o -1 -pyrro lid i n yl e s t e r (CAS No. 63392-86-9) is a versatile and important compound with significant potential applications in pharmaceutical research and organic synthesis. Its unique structural features make it an attractive building block for the development of bioactive molecules with therapeutic potential. Ongoing research continues to explore new avenues for its use in medicine and other fields.
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